4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Overview
Description
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both bromine and iodine atoms. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Mechanism of Action
Result of Action
The molecular and cellular effects of 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine’s action include the inhibition of cancer cell proliferation and the induction of apoptosis, particularly in breast cancer cell lines. It also significantly reduces the migration and invasion abilities of cancer cells .
Biochemical Analysis
Cellular Effects
The effects of 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the migration and invasion abilities of breast cancer 4T1 cells, thereby reducing their metastatic potential . Additionally, this compound induces apoptosis in cancer cells, further highlighting its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to certain environmental factors may lead to its degradation, potentially affecting its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit cancer cell proliferation without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and damage to healthy tissues . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.
Preparation Methods
The synthesis of 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine typically involves the bromination and iodination of pyrrolopyridine derivatives. One common method includes the use of 2-bromo-5-iodopyridine as a precursor, which undergoes cyclization and subsequent substitution reactions to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like palladium catalysts and boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives, which are useful in further chemical transformations.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound’s derivatives have shown potential in inhibiting specific enzymes and proteins, making it valuable in biological research.
Material Science: It is used in the development of organic materials with specific electronic and optical properties.
Comparison with Similar Compounds
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of both bromine and iodine atoms. Similar compounds include:
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar biological activities.
4-Bromo-1H-pyrrolo[2,3-c]pyridine: A related compound with different substitution patterns and applications.
These compounds share structural similarities but differ in their specific chemical and biological properties, making each one unique in its applications and effects.
Properties
IUPAC Name |
4-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOMIJRCTWMILJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646780 | |
Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-85-4 | |
Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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